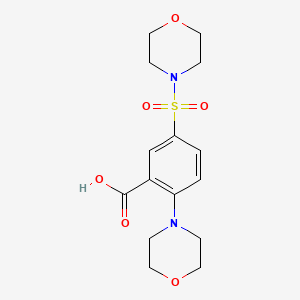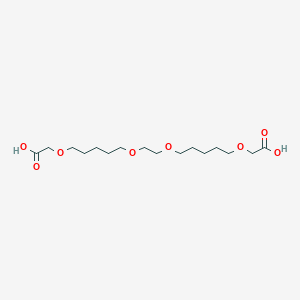amine CAS No. 15095-70-2](/img/structure/B2754059.png)
[2-(Dimethylamino)ethyl](2-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Dimethylamino)ethylamine” is a chemical compound with the CAS Number: 15095-70-2 . It is used for research purposes.
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)ethylamine” were not found, related compounds have been synthesized using various methods. For instance, 2-dimethylaminoethyl chloride hydrochloride was synthesized using dimethylethanolamine as a raw material . Another study synthesized two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT .科学的研究の応用
Synthesis and Solution Properties
Research has focused on synthesizing and understanding the properties of polymers and copolymers derived from tertiary amine methacrylates, including 2-(dimethylamino)ethyl methacrylate (DMA). Studies by Bütün, Armes, and Billingham (2001) on group transfer polymerization of DMA and other tertiary amine methacrylates have produced near-monodisperse homopolymers and diblock copolymers, exploring their solubility and behavior in aqueous media. This research highlights the potential of these materials in creating stimuli-responsive polymers for various applications, such as drug delivery systems and smart coatings (Bütün, Armes, & Billingham, 2001).
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) have developed novel fluorescent probes based on 1,2,5-triphenylpyrrole core containing tertiary amine moieties for the detection of low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission features, highlighting the potential for real-time and quantitative detection of CO2 in various applications, including environmental monitoring and medical diagnostics (Wang et al., 2015).
Antibacterial Surfaces
Lee et al. (2004) have demonstrated the growth of antimicrobial polymers on surfaces using atom transfer radical polymerization (ATRP) of 2-(dimethylamino)ethyl methacrylate, followed by quaternization to produce surfaces with significant antibacterial activity. This approach offers a pathway to creating permanent, non-leaching antibacterial surfaces for healthcare applications (Lee et al., 2004).
Polyelectrolyte Block Copolymer Micelles
Research into the structure of pH-dependent polyelectrolyte block copolymer micelles, such as those formed from DMAEMA/DEAEMA copolymers, has been characterized using techniques like fluorescence spectroscopy and dynamic light scattering. These studies contribute to a deeper understanding of the behavior of block copolymer micelles in solution, which is crucial for their application in drug delivery and nanotechnology (Lee, Gast, Bütün, & Armes, 1999).
Stimulus-Responsive Materials
Investigations into the origin of thermosensitivity of poly[2-(dimethylamino)ethyl methacrylate] have shown how pH and temperature influence the conformational changes of these polymers. This research is instrumental in developing stimulus-responsive materials that can find applications in various fields, including biomedical engineering and smart materials (Liu et al., 2007).
The cited research demonstrates the diverse applications of "2-(Dimethylamino)ethylamine" and related compounds in creating advanced materials for environmental sensing, healthcare, and smart materials. The synthesis and manipulation of these compounds enable the development of novel materials with tailored properties for specific applications.
Safety and Hazards
作用機序
Target of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may interact with various molecular structures depending on the specific application.
Mode of Action
It is known to be used in the synthesis of block copolymers . In this context, it is likely that the compound interacts with its targets through chemical reactions, leading to the formation of new bonds and structures.
Biochemical Pathways
It is known that the compound is used in the synthesis of block copolymers , which suggests that it may play a role in the polymerization processes.
Result of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may contribute to the formation of these complex structures.
Action Environment
It is known that the compound is used in the synthesis of block copolymers , which suggests that factors such as temperature, pH, and solvent composition may play a role in its action.
特性
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBWYZFAIDFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)
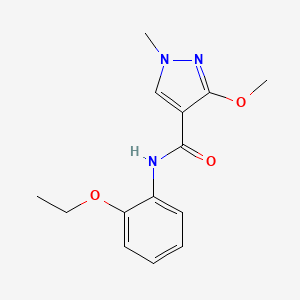
![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)
![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)
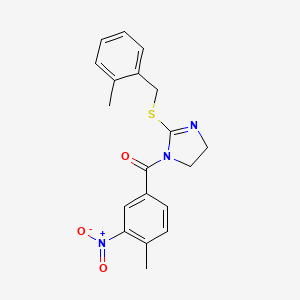
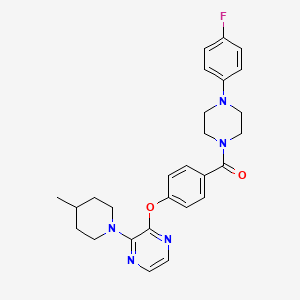
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2753991.png)

